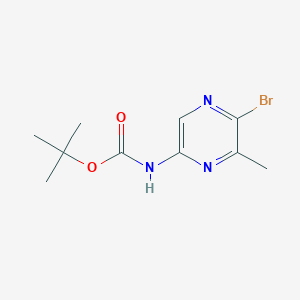
tert-Butyl (5-bromo-6-methylpyrazin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-bromo-6-methylpyrazin-2-yl)carbamate is an organic compound belonging to the class of carbamates It contains a tert-butyl group, a pyrazin-2-yl group with a bromine atom at position 5 and a methyl group at position 6, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-bromo-6-methylpyrazin-2-yl)carbamate typically involves the protection of an amine group using a tert-butyl carbamate (Boc) group. The process generally includes the following steps:
Starting Material: The synthesis begins with 5-bromo-6-methylpyrazine.
Protection: The amine group of the pyrazine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the reagents and solvents.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-bromo-6-methylpyrazin-2-yl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate bond is susceptible to hydrolysis, forming tert-butyl alcohol, carbon dioxide, and 5-bromo-6-methylpyrazin-2-amine.
Substitution: The bromine atom can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Hydrolysis Products: tert-Butyl alcohol, carbon dioxide, and 5-bromo-6-methylpyrazin-2-amine.
Substitution Products: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (5-bromo-6-methylpyrazin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-6-methylpyrazin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom and the pyrazine ring may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (5-methylpyrazin-2-yl)carbamate: Lacks the bromine atom, which may affect its reactivity and applications.
tert-Butyl (5-aminopyrazin-2-yl)carbamate: Contains an amino group instead of a bromine atom, leading to different chemical properties and uses.
Properties
Molecular Formula |
C10H14BrN3O2 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-6-methylpyrazin-2-yl)carbamate |
InChI |
InChI=1S/C10H14BrN3O2/c1-6-8(11)12-5-7(13-6)14-9(15)16-10(2,3)4/h5H,1-4H3,(H,13,14,15) |
InChI Key |
LLWUUFGNWBQHDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1Br)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















